Xylose-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

156.17 g/mol |

IUPAC Name |

(2R,3S,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D,2D2,3D,4D,5D |

InChI Key |

PYMYPHUHKUWMLA-CKNYSWISSA-N |

Isomeric SMILES |

[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Xylose-d6 for Researchers and Drug Development Professionals

Introduction

Xylose-d6 is the deuterium-labeled form of D-xylose, a naturally occurring five-carbon monosaccharide, or pentose.[1] In the realm of scientific research and pharmaceutical development, stable isotope-labeled compounds like this compound are invaluable tools. The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts a greater mass to the molecule without significantly altering its chemical properties. This key characteristic allows for its use as a tracer in metabolic studies, as an internal standard in mass spectrometry-based quantitative analyses, and in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of xylose and xylose-containing compounds.[1]

Chemical Identity and Structure

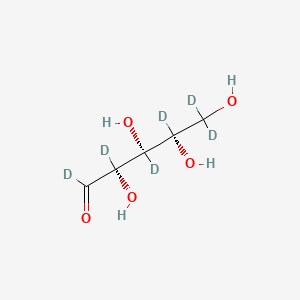

This compound is structurally identical to D-xylose, with the exception that six of its hydrogen atoms have been replaced by deuterium.

Chemical Structure of this compound (Haworth Projection of α-D-Xylopyranose-d6)

Caption: Chemical structure of α-D-Xylose-d6.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₄D₆O₅ | [1] |

| Molecular Weight | 156.17 g/mol | [1] |

| CAS Number | 2687960-63-8 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 153-158 °C | [2] |

| Density | 1.525 g/cm³ (at 20 °C) | [2] |

| Solubility | Soluble in water and hot ethanol | [2] |

| Optical Rotation | [α]D²⁰ +92° to +18.6° (in H₂O) |

Experimental Protocols

Synthesis of Deuterium-Labeled Xylose

A general and environmentally benign method for the synthesis of deuterium-labeled compounds, which can be adapted for this compound, involves a Palladium on Carbon (Pd/C) and Aluminum (Al) catalyzed hydrogen-deuterium exchange in heavy water (D₂O).[3]

Objective: To synthesize this compound from D-Xylose via H-D exchange.

Materials:

-

D-Xylose

-

10% Palladium on activated carbon (Pd/C)

-

Aluminum powder

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Microwave reactor

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

In a microwave reactor vial, combine D-Xylose (0.3 mmol), 10% Pd/C (3 mol%), and aluminum powder (100 mg).

-

Add D₂O (1.5 mL) to the vial.

-

Presonicate the catalytic mixture for 1 hour.

-

Carry out the reaction in the microwave reactor at a specified temperature and time to optimize deuterium incorporation. Reaction conditions may need to be optimized for xylose.

-

After the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst and any remaining aluminum powder.

-

Lyophilize the filtrate to obtain the crude this compound.

-

Purify the product using an appropriate method, such as recrystallization or chromatography.

-

Confirm the structure and determine the deuterium incorporation level using ¹H NMR and Mass Spectrometry.

D-Xylose Absorption Test for Malabsorption Diagnosis

The D-xylose absorption test is a clinical diagnostic procedure used to assess the absorptive capacity of the small intestine.[4][5] The use of this compound as a tracer in this test can enhance its accuracy by allowing for sensitive and specific detection by mass spectrometry.

Objective: To evaluate intestinal absorption of xylose using an oral dose of this compound and subsequent analysis of blood and urine samples.

Workflow for D-Xylose-d6 Absorption Test

Caption: Workflow of the D-Xylose-d6 absorption test.

Procedure:

-

Patient Preparation: The patient should fast overnight (at least 8 hours).

-

Dose Administration: A standard dose of this compound (e.g., 5 or 25 grams) dissolved in water is administered orally.

-

Blood Sampling: Blood samples are collected at specific time points (e.g., baseline, 30, 60, 90, and 120 minutes) after ingestion.

-

Urine Collection: All urine is collected for a period of 5 hours following the dose.

-

Sample Processing: Blood samples are centrifuged to separate plasma. Plasma and urine samples are then processed, which may involve protein precipitation and solid-phase extraction to isolate the analyte.

-

LC-MS/MS Analysis: The concentrations of this compound in the plasma and urine samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An internal standard (e.g., ¹³C-labeled xylose) should be used for accurate quantification.

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are calculated from the blood concentration data. The total amount of this compound excreted in the urine is also determined.

-

Interpretation: Reduced plasma levels and urinary excretion of this compound compared to established reference ranges are indicative of impaired intestinal absorption.

Applications in Research and Drug Development

-

Metabolic Tracer: this compound can be used to trace the metabolic fate of xylose in various biological systems, from microorganisms to mammals. This is crucial for understanding metabolic pathways and their regulation.[6][7][8]

-

Pharmacokinetic Studies: In drug development, if a new chemical entity contains a xylose moiety, this compound can be used in early ADME studies to understand its absorption and excretion characteristics.[5]

-

Internal Standard for Mass Spectrometry: Due to its identical chemical behavior but different mass, this compound is an ideal internal standard for the accurate quantification of unlabeled xylose in complex biological matrices by LC-MS/MS.

This compound is a powerful tool for researchers and drug development professionals. Its application as a stable isotope-labeled tracer provides significant advantages in terms of sensitivity and specificity for quantitative and metabolic studies. The experimental protocols outlined in this guide provide a framework for its synthesis and its application in a clinically relevant diagnostic test, highlighting its utility in advancing our understanding of biological processes and in the development of new therapeutics.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. [D-xylose absorption test. A pharmacokinetic and statistical study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of D-ribose as a cometabolite in D-xylose metabolism by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Xylose-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and isotopic purity analysis of Xylose-d6. Deuterium-labeled compounds such as this compound are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry-based quantification. This document outlines a proposed synthetic route, detailed analytical protocols for determining isotopic enrichment, and an example of its application in a metabolic tracer study.

Synthesis of this compound

A specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature. However, based on established methods for the deuteration of other monosaccharides, a plausible and efficient approach is through catalytic transfer deuteration. This method involves the use of a deuterium source, typically deuterium gas (D₂), and a heterogeneous catalyst.

Proposed Experimental Protocol: Catalytic Deuteration of D-Xylose

This protocol is a hypothetical procedure based on similar deuteration reactions of carbohydrates.[1]

Materials:

-

D-Xylose

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterium gas (D₂)

-

Anhydrous ethanol

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: In a high-pressure autoclave reactor, suspend 10% Pd/C catalyst in D₂O.

-

Reaction Mixture: Dissolve D-Xylose in D₂O and add the solution to the reactor.

-

Deuterium Gas Introduction: Seal the reactor and purge with nitrogen gas, followed by pressurizing with D₂ gas to the desired pressure (e.g., 50 bar).

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 100°C) with constant stirring. The reaction is maintained for a set duration (e.g., 24-48 hours) to allow for H/D exchange.

-

Work-up: After cooling the reactor and venting the D₂ gas, the catalyst is removed by filtration through Celite. The D₂O is then removed under reduced pressure to yield the crude this compound.

Purification: The crude this compound can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[2]

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical for its use in quantitative studies. The primary methods for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for analyzing volatile compounds. As sugars are non-volatile, a derivatization step is necessary.

2.1.1. Experimental Protocol: GC-MS Analysis of this compound

Sample Preparation (Derivatization): [3][4]

-

Oximation: Dissolve a small amount of the purified this compound in pyridine containing hydroxylamine hydrochloride. Heat the mixture to form the oxime derivative. This step reduces the number of anomeric isomers.

-

Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the mixture and heat to form the trimethylsilyl (TMS) ether derivatives.

-

The resulting solution containing the volatile TMS-derivatized this compound is then ready for GC-MS analysis.

GC-MS Parameters (Typical):

-

GC Column: DB-5ms or equivalent

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C).

-

Carrier Gas: Helium

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan a mass range that includes the expected molecular ions and fragment ions of the derivatized this compound and its isotopologues.

Data Analysis: The isotopic distribution is determined by analyzing the mass spectrum of the derivatized this compound. By comparing the ion intensities of the fully deuterated molecule (d6) with those of the lower deuterated isotopologues (d0 to d5), the isotopic enrichment can be calculated.

| Isotopologue | Expected Mass Shift (vs. d0) |

| Xylose-d0 | +0 |

| Xylose-d1 | +1 |

| Xylose-d2 | +2 |

| Xylose-d3 | +3 |

| Xylose-d4 | +4 |

| Xylose-d5 | +5 |

| This compound | +6 |

| Table 1: Expected Mass Shifts for Xylose Isotopologues. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful non-destructive technique for determining isotopic purity. A combination of ¹H and ²H NMR is often employed.[5][6]

2.2.1. Experimental Protocol: NMR Analysis of this compound

¹H NMR:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound and an internal standard with a known concentration in a suitable solvent (e.g., D₂O).

-

Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Analysis: The residual proton signals in the this compound spectrum are integrated and compared to the integral of the internal standard. This allows for the calculation of the amount of non-deuterated and partially deuterated species.

²H NMR:

-

Sample Preparation: Dissolve the this compound sample in a protonated solvent (e.g., H₂O).

-

Acquisition: Acquire a ²H NMR spectrum.

-

Analysis: The integrals of the deuterium signals at different positions in the molecule can provide information on the site-specific deuterium incorporation.

Quantitative Data Summary (Hypothetical):

| Analysis Method | Parameter | Result |

| GC-MS | Isotopic Enrichment (d6 %) | > 98% |

| d5 Isotopologue Abundance | < 1.5% | |

| d4 and lower Isotopologues | < 0.5% | |

| ¹H NMR | Residual Proton Content | < 2% |

| ²H NMR | Deuterium Incorporation | Consistent with >98% overall deuteration |

| Table 2: Hypothetical Isotopic Purity Data for Synthesized this compound. |

Application: Metabolic Tracer Study

This compound can be used as a stable isotope tracer to study metabolic pathways in vivo or in vitro. The deuterium label allows for the tracking of the xylose molecule and its metabolites through various biochemical reactions.

Experimental Workflow: In Vivo Metabolic Tracing with this compound

This workflow outlines a typical in vivo study in a rodent model.[7][8][9]

Caption: Workflow for an in vivo metabolic tracer study using this compound.

Signaling Pathway Involvement

Xylose is a key component of the pentose phosphate pathway (PPP). By tracing the fate of the deuterium atoms from this compound into downstream metabolites of the PPP, such as ribose-5-phosphate and erythrose-4-phosphate, researchers can elucidate the activity of this pathway under various physiological or pathological conditions.

Caption: Simplified Pentose Phosphate Pathway showing the entry of this compound.

Conclusion

References

- 1. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medicalbiophysics.bg [medicalbiophysics.bg]

- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 4. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Deuterated Xylose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of deuterated xylose. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of isotopically labeled compounds. This document details the fundamental characteristics of xylose, the significant impact of deuterium substitution, relevant metabolic pathways, and detailed experimental protocols.

Physical and Chemical Properties of D-Xylose

D-xylose is an aldopentose monosaccharide, a five-carbon sugar with an aldehyde functional group.[1] It is commonly known as wood sugar and is found widely in nature as a component of hemicellulose.[2][3] In solution, D-xylose exists predominantly in cyclic hemiacetal forms, primarily as pyranoses (six-membered rings) and to a lesser extent as furanoses (five-membered rings).[3]

While specific experimental data for deuterated xylose is not extensively published, the properties of non-deuterated D-xylose provide a crucial baseline. The primary effect of deuteration is an increase in molecular weight. For each hydrogen atom replaced by a deuterium atom, the mass of the molecule increases by approximately 1.006 Da. This seemingly small change has significant consequences for the molecule's chemical behavior, primarily due to the kinetic isotope effect.

The following tables summarize the known physical, chemical, and computed properties of standard D-xylose.

Table 1: Physical and Chemical Properties of D-Xylose

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₀O₅ | [2] |

| Molar Mass | 150.13 g/mol | [4] |

| Appearance | White crystalline powder; Monoclinic needles or prisms | [2][4] |

| Melting Point | 153-158 °C | [2][4] |

| Density | 1.525 g/cm³ (at 20 °C) | [4] |

| Solubility | Soluble in water (1 g in 0.8 mL); Soluble in hot ethanol and pyridine | [4][5] |

| Specific Optical Rotation | +92° to +18.6° (after 16 hr, 10% solution at 20°C) | [4] |

| Taste | Very sweet | [4] |

| Stability | Stable at room temperature | [2] |

Table 2: Computed Properties of D-Xylose

| Property | Value | Source(s) |

| Monoisotopic Mass | 150.05282342 Da | [4] |

| Topological Polar Surface Area | 90.2 Ų | [4] |

| Hydrogen Bond Donor Count | 4 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 1 | [4] |

| XLogP3-AA | -2.5 | [4] |

The Deuterium Kinetic Isotope Effect (KIE)

The substitution of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D) is a fundamental tool in mechanistic chemistry and a strategic approach in drug development.[6] This substitution can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[7]

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium.[8] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step.[8] The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the equivalent reaction with a C-D bond.[7]

This effect is harnessed in drug development to enhance the metabolic stability of pharmaceuticals.[9] By selectively replacing hydrogen atoms at sites vulnerable to metabolic oxidation with deuterium, the rate of enzymatic degradation can be slowed.[] This can lead to an increased drug half-life, improved bioavailability, reduced formation of toxic metabolites, and potentially a lower required dosage.[9][][11]

Metabolic Pathways of Xylose

Xylose is metabolized by various organisms through several distinct pathways. In eukaryotic microorganisms, the primary route is the oxidoreductase pathway. Prokaryotes, on the other hand, typically utilize an isomerase pathway.

Eukaryotic Oxidoreductase Pathway

This pathway involves a two-step conversion of D-xylose to D-xylulose, which then enters the pentose phosphate pathway.[1]

-

Reduction: D-xylose is first reduced to xylitol by xylose reductase (XR), using NADH or NADPH as a cofactor.

-

Oxidation: Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH), with NAD⁺ as the cofactor.

-

Phosphorylation: Finally, D-xylulose is phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[1]

Prokaryotic Isomerase Pathway

In this pathway, D-xylose is directly converted to D-xylulose.

-

Isomerization: The enzyme xylose isomerase directly converts D-xylose into D-xylulose.

-

Phosphorylation: D-xylulose is then phosphorylated to D-xylulose-5-phosphate by xylulokinase, which subsequently enters the pentose phosphate pathway.

Experimental Protocols

Chemoenzymatic Synthesis of UDP-α-D-Xylose

While a direct protocol for the synthesis of specifically deuterated xylose is not detailed in the provided literature, the following chemoenzymatic method for producing UDP-α-D-xylose can be adapted.[12] By starting with the desired deuterated D-xylose, this protocol would yield the corresponding deuterated UDP-α-D-xylose. This method bypasses the need for complex protection strategies and produces the biologically relevant anomer.[13]

Methodology:

-

Step 1: Synthesis of Glycosylsulfonylhydrazide

-

React free D-xylose (or deuterated D-xylose) with p-toluenesulfonyl hydrazine (TSH). This initial step chemically converts the monosaccharide into a more reactive intermediate.[12]

-

-

Step 2: Formation of Xylose-1-Phosphate

-

The glycosylsulfonylhydrazide adduct is then treated to form an anomeric mixture of xylose-1-phosphates. This chemical phosphorylation step avoids the need for a specific sugar kinase.[12]

-

-

Step 3: Enzymatic Synthesis of UDP-α-D-Xylose

-

The xylose-1-phosphate anomeric mixture is used as a substrate for a recombinant UDP-sugar pyrophosphorylase (e.g., from Arabidopsis thaliana or Bifidobacterium infantis).[12][13]

-

The enzyme selectively converts the α-anomer of xylose-1-phosphate and UTP into UDP-α-D-xylose, ensuring the production of the stereopure, biologically active nucleotide sugar.[12]

-

-

Purification and Analysis:

Analytical Method: Spectrophotometric Quantification of Xylose

A common and accessible method for quantifying xylose in a sample, such as a fermentation broth, is through UV-Vis spectrophotometry.[15][16] This colorimetric method is based on the acid-catalyzed dehydration of xylose to furfural, which then reacts with orcinol to form a colored complex.[16]

Methodology:

-

Reagent Preparation:

-

Prepare Bial's Reagent by dissolving 0.3 g of orcinol and 0.05 g of ferric chloride (FeCl₃) in 100 mL of concentrated hydrochloric acid (HCl).[15]

-

-

Sample Preparation:

-

If the sample contains protein or other interfering substances, deproteinize using Carrez reagents or by heat inactivation followed by centrifugation or filtration.[17]

-

The sample must be diluted so that the xylose concentration falls within the linear range of the assay, typically between 0.1 and 0.5 g/L.[15]

-

-

Standard Curve Preparation:

-

Prepare a series of D-xylose standard solutions of known concentrations (e.g., 0.1, 0.2, 0.3, 0.4, 0.5 g/L) in distilled water.[15]

-

-

Reaction Protocol:

-

To a set of test tubes, add a defined volume of the prepared Bial's reagent.

-

Add a small, precise volume (e.g., 20 µL) of each standard solution, the prepared sample solutions, and a blank (distilled water) to separate tubes.[18]

-

Mix the contents of each tube thoroughly.

-

Heat the tubes in a boiling water bath for a specified time to allow for the color-forming reaction to complete.

-

Cool the tubes to room temperature.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 671 nm.[15]

-

Use the blank solution to zero the spectrophotometer.

-

Measure the absorbance of each standard and sample solution.

-

-

Quantification:

-

Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of xylose in the samples by interpolating their absorbance values on the standard curve. Account for any dilution factors used during sample preparation.[17]

-

Other Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the identity and purity of deuterated xylose. NMR can precisely identify the positions of deuterium incorporation by observing the disappearance of proton signals and changes in carbon signals.[12]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming the incorporation of deuterium. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are also powerful for studying protein dynamics and interactions with ligands like xylose.[14][19][20]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. D(+)-Xylose | 58-86-6 [chemicalbook.com]

- 3. D XYLOSE - Ataman Kimya [atamanchemicals.com]

- 4. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 12. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]

- 13. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogen-deuterium exchange mass spectrometry captures distinct dynamics upon substrate and inhibitor binding to a transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Spectrophotometric Method for Quantitative Determination of Xylose In Fermentation Medium | AIChE [aiche.org]

- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 18. employees.csbsju.edu [employees.csbsju.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Xylose-d6 CAS number and molecular weight

For researchers, scientists, and drug development professionals, precision in chemical identification and characterization is paramount. This document provides the core technical data for Xylose-d6, a deuterated form of xylose, often used as an internal standard in mass spectrometry-based analyses.

Core Chemical Properties

The fundamental identifiers for this compound are its CAS (Chemical Abstracts Service) number and its molecular weight. This information is crucial for accurate substance identification, procurement, and experimental documentation.

| Property | Value |

| CAS Number | 124038-79-1 |

| Molecular Weight | 156.17 g/mol |

Note: The molecular weight of a deuterated compound is higher than its non-deuterated counterpart due to the replacement of hydrogen atoms with deuterium atoms. This mass difference is the basis for its use as an internal standard in quantitative analytical methods. The detailed experimental protocols for the synthesis and purification of this compound, as well as its specific applications in various assays, would be found in dedicated analytical method publications or the manufacturer's certificate of analysis. The scope of this document is to provide its core identification data.

Applications of Xylose-d6 in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of stable isotope-labeled xylose in metabolic research, with a focus on Xylose-d6. While the primary documented application of this compound is as an internal standard for precise quantification, this guide extends to the broader use of xylose isotopes, particularly 13C-xylose, as tracers to elucidate metabolic pathways and quantify fluxes. This approach provides a robust framework for understanding how deuterated xylose can be theoretically applied in metabolic flux analysis, even in the absence of extensive published studies specifically using this compound for this purpose.

Introduction to this compound and Stable Isotope Tracing

This compound is a form of D-xylose where six hydrogen atoms have been replaced with their stable isotope, deuterium. Stable isotope tracers are invaluable tools in metabolic research, allowing scientists to track the fate of molecules through complex biochemical networks.[1][2] There are two principal applications for stable isotope-labeled compounds in metabolomics:

-

Internal Standards for Quantification: Labeled compounds like this compound serve as ideal internal standards in mass spectrometry-based analyses.[3] Because they have nearly identical chemical and physical properties to their unlabeled counterparts but a different mass, they can be added to a biological sample at a known concentration to accurately quantify the endogenous analyte, correcting for variations in sample preparation and instrument response.[3]

-

Tracers for Metabolic Flux Analysis: By introducing a labeled substrate into a biological system, researchers can trace the incorporation of the isotope into downstream metabolites.[1] This provides insights into the activity of metabolic pathways and allows for the calculation of metabolic fluxes—the rates of biochemical reactions.[3]

While this compound is commercially available and well-suited as an internal standard, the majority of published metabolic flux studies involving xylose have utilized 13C-labeled xylose. The principles and methodologies described in this guide are largely based on these 13C-xylose studies but are directly applicable to experiments using this compound as a tracer.

Core Applications in Metabolic Research

The use of xylose isotopes spans several key areas of metabolic research, from microbial engineering to gut health.

Metabolic Flux Analysis (MFA) in Microbial Systems

Stable isotope tracing with labeled xylose is a powerful technique to map and quantify the flow of carbon through the central metabolic pathways of microorganisms. This is particularly relevant for the metabolic engineering of yeast and bacteria for the production of biofuels and other biochemicals from lignocellulosic biomass, of which xylose is a major component.

By growing microorganisms on a medium containing labeled xylose and analyzing the isotopic enrichment in key metabolites, researchers can determine the relative activities of pathways such as the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle.

Gut Microbiome Research

The gut microbiota plays a crucial role in human health and disease, and diet is a major modulator of its composition and function. Xylooligosaccharides (XOS), derived from xylan, are prebiotics that can be fermented by gut bacteria. Tracing the metabolism of labeled xylose in gut microbial communities can help to:

-

Identify the specific bacterial species that consume xylose.

-

Track the conversion of xylose into short-chain fatty acids (SCFAs) and other metabolites that influence host health.

-

Understand the cross-feeding relationships between different members of the microbiota.

Experimental Protocols

The following sections provide detailed methodologies for conducting stable isotope tracing experiments with labeled xylose. These protocols are generalized and should be optimized for the specific biological system and research question.

In Vitro Cell Culture Labeling

This protocol is suitable for studying xylose metabolism in microbial or mammalian cell cultures.

Materials:

-

Cell culture medium lacking the unlabeled form of the nutrient to be traced (e.g., glucose- and xylose-free medium).

-

Stable isotope-labeled xylose (e.g., this compound or 13C-xylose).

-

Dialyzed fetal bovine serum (if required for mammalian cells to minimize interference from unlabeled serum components).

-

Phosphate-buffered saline (PBS), ice-cold.

-

Quenching solution (e.g., 60% methanol in water, -80°C).

-

Extraction solvent (e.g., 80% methanol in water, -80°C).

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with the labeled xylose at the desired concentration.

-

Labeling:

-

Aspirate the existing medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate for a duration determined by the expected rate of metabolism. For central carbon metabolism, this can range from minutes to hours.

-

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Add ice-cold quenching solution to arrest all enzymatic activity.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Perform metabolite extraction by adding the extraction solvent, vortexing, and incubating at -20°C.

-

Centrifuge to pellet cell debris and transfer the supernatant containing the metabolites to a new tube for analysis.

-

-

Sample Analysis: Analyze the isotopic enrichment of target metabolites using mass spectrometry (GC-MS or LC-MS/MS).

In Vivo Labeling in Animal Models

This protocol provides a framework for tracing xylose metabolism in a whole-organism context.

Materials:

-

Stable isotope-labeled xylose solution for administration (oral gavage or intravenous infusion).

-

Anesthetics (if required for sample collection).

-

Surgical tools for tissue collection.

-

Liquid nitrogen for snap-freezing tissues.

Procedure:

-

Acclimatization: Acclimatize animals to the experimental conditions.

-

Tracer Administration: Administer the labeled xylose. The route and dose will depend on the research question. For gut microbiome studies, oral gavage is common.

-

Sample Collection: At predetermined time points, collect blood, urine, feces, and tissues of interest.

-

Quenching: Immediately snap-freeze tissues in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction: Homogenize frozen tissues and perform metabolite extraction using a suitable solvent system (e.g., methanol/chloroform/water).

-

Sample Analysis: Analyze the isotopic labeling patterns in the collected samples using mass spectrometry.

Data Presentation

Quantitative data from metabolic flux analysis studies are often presented in tables that allow for easy comparison of flux rates between different conditions or strains. The table below is a representative example adapted from studies using 13C-xylose, illustrating how such data is typically structured.

| Metabolic Flux (Relative to Xylose Uptake Rate) | Condition A (e.g., Wild-Type) | Condition B (e.g., Engineered Strain) |

| Xylose Uptake | 100 | 100 |

| Pentose Phosphate Pathway (Oxidative) | 15 | 10 |

| Pentose Phosphate Pathway (Non-oxidative) | 85 | 90 |

| Glycolysis (Upper) | 50 | 55 |

| Glycolysis (Lower) | 45 | 50 |

| TCA Cycle | 20 | 15 |

| Biomass Formation | 10 | 12 |

Visualizations

Diagrams are essential for illustrating complex metabolic pathways and experimental workflows. The following are examples created using the DOT language.

References

An In-depth Technical Guide to Metabolic Tracing with Xylose-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of metabolic tracing using deuterium-labeled xylose (Xylose-d6), a powerful technique for elucidating the complexities of cellular metabolism. While the core principles are broadly applicable, this document will focus on the unique aspects of using a stable isotope tracer to follow the metabolic fate of xylose.

Notice on Data Source: Publicly available quantitative flux data derived specifically from this compound metabolic tracing is limited. Therefore, the quantitative data presented in this guide is sourced from studies utilizing ¹³C-labeled xylose. This serves as a robust and well-established proxy for understanding the metabolic flux through xylose pathways. The principles of experimental design and data interpretation are largely analogous.

Introduction to Metabolic Tracing and Xylose Metabolism

Metabolic tracing with stable isotopes is a pivotal technique in systems biology and drug development. By introducing a substrate labeled with a heavy isotope (like deuterium or carbon-13) into a biological system, researchers can track the atoms of the substrate as they are incorporated into downstream metabolites. This allows for the quantification of intracellular metabolic fluxes—the rates of enzymatic reactions—providing a dynamic picture of cellular metabolism that is unattainable through conventional metabolomics, which only measures metabolite concentrations.[1]

D-xylose, a five-carbon sugar, is a significant component of lignocellulosic biomass and plays a crucial role in various biological systems.[2] Its metabolism is of particular interest in biotechnology for the production of biofuels and biochemicals, as well as in biomedical research for understanding cellular energy and nucleotide metabolism.[3]

Core Principles of this compound Tracing

Metabolic tracing with this compound involves introducing xylose labeled with six deuterium atoms into a cell culture or in vivo model. As the cells metabolize the this compound, the deuterium atoms are incorporated into various downstream metabolites. The pattern and extent of this deuterium enrichment, known as the mass isotopomer distribution (MID), is measured using mass spectrometry (MS).[4] This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes.

A key advantage of using deuterium labeling is the ability to trace the flow of hydride ions (protons with two electrons), which is particularly useful for studying redox metabolism, such as the generation of NADPH in the pentose phosphate pathway (PPP).[4] However, it is important to be aware of potential complications such as kinetic isotope effects, where the heavier deuterium can alter reaction rates, and hydrogen-deuterium exchange with water, which can complicate data interpretation.

Major Pathways of Xylose Metabolism

Understanding the metabolic pathways of xylose is fundamental to designing and interpreting tracing experiments. There are several known pathways for xylose catabolism, with the most common being the oxido-reductase pathway in eukaryotes and the isomerase pathway in prokaryotes.[5]

Oxido-Reductase Pathway

This pathway is prevalent in yeasts and fungi and involves a two-step conversion of D-xylose to D-xylulose.[5]

-

Xylose Reductase (XR): Reduces D-xylose to xylitol, utilizing either NADH or NADPH as a cofactor.

-

Xylitol Dehydrogenase (XDH): Oxidizes xylitol to D-xylulose, using NAD+ as a cofactor.

The resulting D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[5]

Oxido-Reductase Pathway for Xylose Metabolism.

Isomerase Pathway

Common in bacteria, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase.[5] This is followed by phosphorylation to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.

References

- 1. Metabolic flux analysis for metabolome data validation of naturally xylose-fermenting yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic flux analysis of xylose metabolism in recombinant Saccharomyces cerevisiae using continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

A Technical Guide to Deuterated Xylose (Xylose-d6) for Researchers and Drug Development Professionals

An In-depth Exploration of Suppliers, Commercial Availability, and Applications of Deuterated Xylose in Scientific Research.

This technical guide provides a comprehensive overview of deuterated xylose (Xylose-d6), a critical tool for researchers, scientists, and professionals in drug development. This document details the suppliers, commercial availability, and key applications of this stable isotope-labeled sugar, with a focus on its utility in mass spectrometry-based analysis and metabolic research.

Introduction to Deuterated Xylose

Deuterated xylose is a form of D-xylose in which one or more hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This property makes deuterated xylose an invaluable internal standard and tracer in a variety of analytical and biological applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The use of stable isotopes like deuterium has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs[1].

Commercial Availability of Deuterated Xylose

The commercial availability of deuterated xylose varies among suppliers, with different levels of deuteration, purity, and available quantities. Researchers should consult the suppliers' online catalogs for the most up-to-date information. The following table summarizes the currently available information on some suppliers of deuterated xylose.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| MedchemExpress | This compound | HY-113643S | >98% | 1mg, 5mg |

| Alfa Chemistry | D-Xylose-1,2,3,4,5,5'-C-d6 | Not specified | Highly Purified | 1mg[2] |

| US Biological Life Sciences | D-Xylose-1-C-d | Not specified | Highly Purified | 10mg[2] |

It is important to note that many chemical suppliers offer a wide range of non-deuterated D-xylose products, and some may offer custom synthesis of deuterated compounds upon request[3][4][5][6][7][8][9].

Key Applications and Experimental Considerations

Deuterated xylose serves as a crucial tool in various research applications, primarily due to its utility as an internal standard for accurate quantification and as a tracer for metabolic flux analysis.

Glycan Analysis using Stable Isotope Labeling

Stable isotope labeling with deuterated sugars is a powerful technique for the quantitative analysis of glycans by mass spectrometry[10][11][12]. In this approach, a known amount of the deuterated glycan is added to a biological sample as an internal standard. The chemically identical nature of the deuterated and non-deuterated glycans ensures they co-elute during chromatographic separation, while their mass difference allows for their distinct detection by the mass spectrometer. This co-elution minimizes variations in ionization efficiency and matrix effects, leading to more accurate and precise quantification of the target glycan.

A general workflow for quantitative glycan analysis using a deuterated standard is depicted below.

Caption: General workflow for quantitative glycan analysis using a deuterated internal standard.

Metabolic Flux Analysis

Deuterated xylose can be used as a tracer to study the metabolic fate of xylose in various biological systems[13][14][15][16]. By introducing ¹³C-labeled or deuterated xylose to cells or organisms, researchers can track the incorporation of the stable isotopes into downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes. Creative Proteomics offers services for ¹³C-labeled xylose tracing to support metabolic flux analysis[17].

The following diagram illustrates the central role of xylose in the pentose phosphate pathway and its connection to other key metabolic pathways.

Caption: Simplified metabolic pathway showing the entry of Xylose into central carbon metabolism.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein conformation and dynamics. While not a direct application of deuterated xylose as a substrate, the principles of deuterium exchange are central to the method. Studies have utilized HDX-MS to investigate the conformational changes in the sugar transporter XylE upon binding to its substrate, xylose[18][19][20]. These experiments provide insights into the mechanism of sugar transport across cell membranes.

Experimental Protocol: General Considerations for Using Deuterated Standards in Mass Spectrometry

While a specific, detailed protocol for a particular experiment will depend on the research question and the analytical instrumentation, the following provides a general outline for the use of deuterated xylose as an internal standard in a quantitative LC-MS/MS analysis.

Objective: To quantify the concentration of xylose in a biological sample.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound (or other appropriate deuterated xylose) of known concentration

-

Solvents for sample preparation and LC-MS analysis (e.g., acetonitrile, water, formic acid)

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in an appropriate solvent.

-

Prepare a series of calibration standards by spiking known concentrations of non-deuterated xylose into a matrix similar to the biological sample, each containing a fixed concentration of the this compound internal standard.

-

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard stock solution.

-

Perform any necessary sample cleanup or extraction procedures (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

Develop a chromatographic method that provides good separation of xylose from other sample components.

-

Optimize the mass spectrometer settings for the detection of both xylose and this compound. This typically involves selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (xylose) and the internal standard (this compound) in both the calibration standards and the unknown samples.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.

-

Determine the concentration of xylose in the unknown samples by interpolating their analyte-to-internal-standard peak area ratios on the calibration curve.

-

Conclusion

Deuterated xylose is a versatile and powerful tool for researchers in various scientific disciplines. Its application as an internal standard in mass spectrometry enables accurate and precise quantification of xylose in complex biological matrices. Furthermore, its use as a metabolic tracer provides valuable insights into the intricate workings of cellular metabolism. As analytical technologies continue to advance, the demand for and applications of stable isotope-labeled compounds like this compound are expected to grow, furthering our understanding of biological systems and aiding in the development of new therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. d-xylose suppliers USA [americanchemicalsuppliers.com]

- 3. D-Xylose Supplier | 31178-70-8 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 4. thomasnet.com [thomasnet.com]

- 5. D-Xylose | Supplier & Distributor | CAS 58-86-6 [wegochem.com]

- 6. D-Xylose | ACT - Certified Sweeteners & Sugar Substitutes distributor [act.de]

- 7. ingredi.com [ingredi.com]

- 8. D-Xylose Supplier | 31178-70-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 9. Wholesale Bulk D-Xylose Powder 99% Supplier in China [bshingredients.com]

- 10. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]

- 11. Simple Routes to Stable Isotope-Coded Native Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]

- 18. Integrating Hydrogen Deuterium Exchange–Mass Spectrometry with Molecular Simulations Enables Quantification of the Conformational Populations of the Sugar Transporter XylE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydrogen-deuterium exchange mass spectrometry captures distinct dynamics upon substrate and inhibitor binding to a transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Safety and Handling of Deuterium-Labeled Sugars

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling and application of deuterium-labeled sugars in research and development. Deuterium-labeled compounds are powerful tools for tracing metabolic pathways and understanding pharmacokinetic profiles. While generally safe, a thorough understanding of their properties is essential for their effective and secure use.

General Safety and Hazard Information

Deuterium is a stable, non-radioactive isotope of hydrogen. Consequently, deuterium-labeled sugars do not present radiological hazards and their handling does not require the specialized precautions associated with radioactive isotopes. The safety profile of a deuterium-labeled sugar is generally considered to be comparable to its non-labeled analog, especially at the tracer concentrations typically used in experimental settings.

The primary difference between a deuterated and non-deuterated compound lies in the kinetic isotope effect (KIE). The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to slower rates of chemical reactions, including metabolic processes. While this effect is the basis for their utility in research, it does not typically pose a toxicological risk at tracer levels. High concentrations of deuterium, such as replacing a significant portion of body water with deuterium oxide (D₂O), can have biological effects, but these levels are orders of magnitude higher than what is used in labeling studies.[1]

Safety Data Sheets (SDS) for deuterium oxide, the most common source of deuterium, indicate that it is not a hazardous substance and does not have specific handling requirements beyond standard laboratory practices for non-hazardous chemicals.[1][2][3][4][5][6][7][8][9] There are no established occupational exposure limits for deuterium-labeled compounds.[10][11]

Quantitative Data

The following tables summarize key quantitative data related to the use of deuterium-labeled sugars in research.

Table 1: Typical Dosages of Deuterium-Labeled Glucose in In Vivo Studies

| Organism | Route of Administration | Dosage | Reference |

| Human | Oral | 0.75 g/kg body weight | [12] |

| Human | Intravenous Infusion | 30 g/day | [13] |

| Mouse | Oral Gavage | 2 g/kg body weight | [14] |

| Mouse | Liquid Diet | Ad libitum | [4] |

Table 2: Reported Concentrations of Deuterated Metabolites in Tissues

| Metabolite | Tissue | Concentration (mM) | Reference |

| [6,6'-²H₂]-Glucose | Human Brain (Gray Matter) | 1.98 ± 0.43 | [15] |

| [6,6'-²H₂]-Glucose | Human Brain (White Matter) | 1.66 ± 0.36 | [15] |

| ²H-Glutamate + Glutamine | Human Brain (Gray Matter) | 2.21 ± 0.44 | [15] |

| ²H-Glutamate + Glutamine | Human Brain (White Matter) | 1.49 ± 0.20 | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments involving deuterium-labeled sugars.

In Vivo Glucose Tracing in a Mouse Model

This protocol describes a typical workflow for tracing glucose metabolism in mice using orally administered deuterium-labeled glucose.

Objective: To determine the fate of glucose in various tissues.

Materials:

-

Deuterium-labeled glucose (e.g., [6,6'-²H₂]-glucose)

-

Experimental animals (mice)

-

Oral gavage needles

-

Liquid nitrogen

-

Sample collection tubes

-

Instrumentation for sample analysis (GC-MS or LC-MS)

Procedure:

-

Animal Preparation: Acclimate mice to the experimental conditions. Fasting prior to tracer administration may be required depending on the study design.

-

Tracer Administration: Prepare a solution of deuterium-labeled glucose in water. Administer a single dose to each mouse via oral gavage (e.g., 2 g/kg bodyweight).[14]

-

Time-Course Sampling: At predetermined time points post-administration (e.g., 15 min, 30 min, 2 h, 4 h), euthanize a cohort of mice.[14]

-

Sample Collection: Promptly collect blood and dissect tissues of interest (e.g., liver, brain, muscle). Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.[4][14]

-

Metabolite Extraction: Homogenize the frozen tissues and extract polar metabolites using a suitable solvent system (e.g., methanol/water).

-

Sample Preparation for Analysis:

-

For GC-MS: Dry the metabolite extract and derivatize the analytes to increase their volatility. Common derivatizing agents include N,N-Dimethylformamide dimethyl acetal (DMFDMA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[16]

-

For LC-MS: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

-

Data Acquisition: Analyze the samples using GC-MS or LC-MS to identify and quantify the deuterium-labeled metabolites.

-

Data Analysis: Determine the isotopic enrichment in downstream metabolites to elucidate the metabolic pathways of glucose.

Sample Preparation for NMR Analysis

Objective: To prepare samples for the analysis of deuterium-labeled compounds by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Deuterium-labeled sample

-

Non-deuterated NMR solvent (e.g., H₂O, DMSO)

-

NMR tubes

Procedure:

-

Dissolve the sample containing the deuterium-labeled compound in a non-deuterated solvent. The use of a non-deuterated solvent is crucial to avoid a large solvent signal that would overwhelm the signals from the labeled compound.[17][18]

-

The natural abundance deuterium signal from the solvent can often be used as a reference.[17]

-

Transfer the solution to an NMR tube.

-

Acquire the deuterium NMR spectrum. The chemical shifts in a ²H-NMR spectrum are equivalent to those in a ¹H-NMR spectrum.[17]

-

Note that deuterium NMR is typically performed without a lock signal. Shimming can be performed on a separate sample containing a mixture of protonated and deuterated solvent or by using ¹H gradient shimming on the actual sample.[17]

Visualizations

Signaling Pathway: Glycolysis and Krebs Cycle

The following diagram illustrates the path of deuterium from [6,6'-²H₂]-glucose through glycolysis and the Krebs cycle.

Caption: Metabolic fate of deuterium from labeled glucose in glycolysis and the Krebs cycle.

Experimental Workflow: In Vivo Stable Isotope Tracing

This diagram outlines the general workflow for an in vivo stable isotope tracing experiment.

Caption: General workflow for in vivo stable isotope tracing experiments.

Logical Relationship: Safety and Handling Considerations

This diagram illustrates the key considerations for the safe handling and storage of deuterium-labeled sugars.

Caption: Key safety and handling considerations for deuterium-labeled sugars.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. sds.chemdox.com [sds.chemdox.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. isotope.com [isotope.com]

- 11. ehsan.com.pk [ehsan.com.pk]

- 12. researchgate.net [researchgate.net]

- 13. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Whole‐brain deuterium metabolic imaging via concentric ring trajectory readout enables assessment of regional variations in neuronal glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

The Principle and Application of Xylose-d6 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Xylose-d6 in mass spectrometry. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical insights required for the effective use of this stable isotope-labeled internal standard in quantitative analysis and metabolic flux studies.

Core Principles of Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that utilizes isotopically labeled compounds to achieve high accuracy and precision in quantitative analysis. This compound, a deuterated form of xylose, serves as an ideal internal standard for the quantification of its unlabeled counterpart in various biological matrices.

The fundamental principle lies in the addition of a known amount of this compound to a sample prior to any sample processing steps. Because this compound is chemically identical to the endogenous xylose, it experiences the same physical and chemical effects during extraction, derivatization, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses.

Applications of this compound in Mass Spectrometry

The primary applications of this compound in mass spectrometry are as an internal standard for accurate quantification and as a tracer in metabolic flux analysis.

Quantitative Analysis of Xylose

Accurate measurement of xylose is crucial in various research areas, including biofuel development, food science, and clinical diagnostics. This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure reliable quantification. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry due to its ability to compensate for matrix effects and variations in sample preparation and instrument performance.[1]

Metabolic Flux Analysis

Stable isotope tracers like this compound are instrumental in metabolic flux analysis (MFA), a technique used to elucidate the rates of metabolic reactions within a biological system.[2][3][4][5] By introducing a labeled substrate (e.g., 13C-labeled glucose or, in specific contexts, a deuterated sugar like this compound) into a cellular system, researchers can trace the path of the labeled atoms through various metabolic pathways. Mass spectrometry is then used to measure the isotopic enrichment in downstream metabolites. This information, combined with a metabolic network model, allows for the calculation of intracellular fluxes, providing a detailed picture of cellular metabolism.[2][3][4][5]

Experimental Protocols

General Workflow for Quantitative Analysis using this compound

The following diagram illustrates a typical workflow for the quantification of xylose in a biological sample using this compound as an internal standard.

Caption: General workflow for xylose quantification using this compound.

Detailed Method for Xylose Quantification in Biological Samples

This protocol provides a more detailed methodology for the quantification of xylose in a biological matrix.

1. Preparation of Standards and Internal Standard:

-

Prepare a stock solution of unlabeled xylose (e.g., 1 mg/mL) in a suitable solvent (e.g., 75% acetonitrile in water).[6]

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

Create a series of calibration standards by serially diluting the unlabeled xylose stock solution to cover the expected concentration range in the samples (e.g., 0.01 to 10 µg/mL).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL).

2. Sample Preparation:

-

To 100 µL of sample (e.g., plasma, cell extract), add 10 µL of the this compound working internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

- Column: A HILIC column is often suitable for the separation of polar compounds like sugars.[6]

- Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).

- Mobile Phase B: Acetonitrile with the same additive.

- Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.

- Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

- Injection Volume: 5-10 µL.

-

Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for sugars.[6]

- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

- MRM Transitions:

-

Xylose (unlabeled): The precursor ion is typically the deprotonated molecule [M-H]⁻ with an m/z of 149.1. The product ions can vary, but a common transition is monitored.

-

This compound: The precursor ion will be [M-H]⁻ with an m/z of 155.1 (assuming 6 deuterium atoms). The product ion will be shifted accordingly. It is crucial to optimize the collision energy for each transition to achieve the best sensitivity.

Quantitative Data and Method Validation

The following tables summarize typical quantitative performance data for LC-MS/MS methods for sugar analysis. While specific data for this compound is not always published, the performance is expected to be similar to methods using other isotopically labeled internal standards.

Table 1: Typical LC-MS/MS Method Parameters and Performance

| Parameter | Value | Reference |

| Linearity (r²) | ≥ 0.99 | [7] |

| Limit of Detection (LOD) | 0.8 ppm (µg/mL) | [7] |

| Limit of Quantification (LOQ) | 2.5 ppm (µg/mL) | [7] |

| Precision (%RSD) | < 15% | [6] |

| Accuracy (%Recovery) | 85-115% | [8] |

Table 2: Example Calibration Curve Data for Xylose Analysis

| Concentration (µg/mL) | Peak Area Ratio (Xylose/Xylose-d6) |

| 0.1 | 0.052 |

| 0.5 | 0.255 |

| 1.0 | 0.510 |

| 5.0 | 2.53 |

| 10.0 | 5.05 |

Metabolic Pathway of Xylose

D-xylose is a five-carbon sugar that can be metabolized by various organisms. In many eukaryotes, it is first reduced to xylitol and then oxidized to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that generates NADPH and precursors for nucleotide biosynthesis.

The following diagram illustrates the entry of xylose into the pentose phosphate pathway.

Caption: Metabolic pathway of D-xylose entering the Pentose Phosphate Pathway.

Workflow for Metabolic Flux Analysis using Stable Isotope Tracers

Metabolic flux analysis using stable isotope tracers like 13C-labeled glucose or other labeled compounds follows a well-defined workflow.

The following diagram outlines the key steps in a typical 13C-Metabolic Flux Analysis experiment.

Caption: Workflow of a 13C-Metabolic Flux Analysis experiment.[9]

Conclusion

This compound is an invaluable tool in modern mass spectrometry, enabling highly accurate and precise quantification of xylose and facilitating sophisticated metabolic flux analyses. This guide has provided a detailed overview of the core principles, experimental protocols, and applications of this compound. By leveraging the power of isotope dilution and stable isotope tracing, researchers can gain deeper insights into complex biological systems, driving advancements in various scientific and biomedical fields.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tracing the Pentose Phosphate Pathway Using Xylose-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel to glycolysis. It plays a central role in cellular biosynthesis and the maintenance of redox balance. The PPP is the primary source of NADPH, which is essential for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for regenerating the antioxidant glutathione. Additionally, it produces pentose sugars, most notably ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis. Given its importance in cell proliferation, stress resistance, and tumorigenesis, the PPP is a significant area of interest in drug development and biomedical research.

Stable isotope tracing is a powerful technique to elucidate the dynamics of metabolic pathways. By introducing a substrate labeled with a heavy isotope, researchers can track its incorporation into downstream metabolites, thereby quantifying metabolic fluxes. Xylose-d6, a deuterated form of the five-carbon sugar xylose, serves as an effective tracer for the PPP. Once transported into the cell, xylose is converted to xylulose and then phosphorylated to xylulose-5-phosphate, which directly enters the non-oxidative branch of the PPP. This application note provides detailed protocols for using this compound to trace the PPP and presents illustrative quantitative data.

Principle of this compound Tracing

This compound is a stable, non-radioactive isotopologue of xylose where six hydrogen atoms have been replaced by deuterium. When cells are cultured in the presence of this compound, it is metabolized and its deuterium atoms are incorporated into the intermediates of the PPP and connected pathways. The mass shift caused by the deuterium labels allows for the detection and quantification of these labeled metabolites using mass spectrometry (MS). By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of heavy isotopes), the relative or absolute flux through the PPP can be determined.

Key Intermediates of the Pentose Phosphate Pathway

The PPP is divided into two main branches: the oxidative and non-oxidative phases.

-

Oxidative Phase: This phase is irreversible and generates NADPH. Key intermediates include:

-

Glucose-6-phosphate (G6P)

-

6-Phosphogluconolactone

-

6-Phosphogluconate[1]

-

Ribulose-5-phosphate

-

-

Non-Oxidative Phase: This phase consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. Key intermediates include:

Experimental Protocols

While the following protocols are detailed, it is important to note that specific parameters may need to be optimized for different cell lines and experimental conditions. The principles outlined are based on established methods for stable isotope tracing of central carbon metabolism.

Cell Culture and this compound Labeling

Materials:

-

Cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and other carbon sources that could interfere with the labeling.

-

Fetal Bovine Serum (FBS), dialyzed to remove small molecules.

-

This compound (sterile solution)

-

Phosphate-buffered saline (PBS), sterile

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

-

Prepare the labeling medium by supplementing the base medium with dialyzed FBS and a known concentration of this compound. The final concentration of this compound will depend on the cell line's metabolic rate and should be optimized (a starting point could be in the range of 5-10 mM).

-

Aspirate the standard culture medium from the cells and wash them twice with sterile PBS to remove any residual unlabeled carbon sources.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a specific period to allow for the incorporation of the label. The incubation time is critical and should be determined through a time-course experiment to ensure isotopic steady-state is reached. This can range from a few hours to over 24 hours depending on the cell type and the pathway of interest.

Metabolite Extraction

Materials:

-

Ice-cold 80% methanol (-80°C)

-

Ice-cold PBS

-

Cell scraper

-

Centrifuge capable of reaching high speeds at 4°C

-

Lyophilizer or vacuum concentrator

Protocol:

-

At the end of the labeling period, rapidly aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS to quench metabolic activity and remove extracellular metabolites.

-

Add a sufficient volume of ice-cold 80% methanol to the culture vessel to cover the cell monolayer.

-

Place the vessel on ice and use a cell scraper to detach the cells.

-

Transfer the cell suspension into a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

-

Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.

-

Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

LC-MS/MS Analysis of PPP Intermediates

Materials:

-

Dried metabolite extract

-

Reconstitution solvent (e.g., 50% acetonitrile in water)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate LC column for polar metabolite separation (e.g., HILIC or ion-pairing reversed-phase)

Protocol:

-

Reconstitute the dried metabolite extract in a small, precise volume of reconstitution solvent.

-

Centrifuge the reconstituted sample to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Separate the metabolites using a suitable LC method. The choice of column and mobile phases is critical for resolving the isomeric sugar phosphates of the PPP.

-

Detect the metabolites using a tandem mass spectrometer operating in negative ion mode, as the phosphate groups are readily deprotonated.

-

Use Multiple Reaction Monitoring (MRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the mass transitions for both the unlabeled (natural abundance) and the deuterium-labeled isotopologues of the PPP intermediates. The specific mass transitions will need to be determined based on the structure of this compound and the expected fragmentation patterns.

Data Presentation and Analysis

The raw data from the LC-MS/MS analysis will consist of peak areas for each mass isotopologue of the targeted PPP intermediates. This data is then corrected for the natural abundance of heavy isotopes to determine the fractional enrichment of the deuterium label in each metabolite pool.

Illustrative Quantitative Data

The following tables present hypothetical, yet representative, mass isotopomer distributions for key PPP intermediates after labeling with a deuterated pentose tracer like this compound. The data is presented as the percentage of the metabolite pool containing a certain number of deuterium labels (M+n, where 'n' is the number of deuterium atoms).

Table 1: Mass Isotopomer Distribution in Pentose Phosphates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Xylulose-5-phosphate | 5 | 10 | 15 | 20 | 25 | 20 | 5 |

| Ribose-5-phosphate | 15 | 20 | 25 | 20 | 15 | 5 | 0 |

| Ribulose-5-phosphate | 10 | 15 | 25 | 25 | 15 | 10 | 0 |

Table 2: Mass Isotopomer Distribution in Downstream Metabolites

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Sedoheptulose-7-phosphate | 20 | 25 | 30 | 15 | 5 | 5 | 0 |

| Fructose-6-phosphate | 40 | 30 | 20 | 5 | 5 | 0 | 0 |

| Glyceraldehyde-3-phosphate | 60 | 25 | 10 | 5 | 0 | 0 | 0 |

Note: The data in these tables are for illustrative purposes and the actual distributions will depend on the specific cell line, experimental conditions, and the position of the deuterium labels on the xylose molecule.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this application note.

Caption: The Pentose Phosphate Pathway and the entry of this compound.